4-methylphenyl 4-oxo-4H-chromene-2-carboxylate
Overview
Description
4-methylphenyl 4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C17H12O4 and its molecular weight is 280.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.07355886 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Marine Drug Synthesis
4H-Chromene-2-carboxylic acid esters, related to 4-methylphenyl 4-oxo-4H-chromene-2-carboxylate, have potential use in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. Their synthesis and structure play a crucial role in understanding marine-derived drugs (Li et al., 2013).
2. Intermediate in Bioactive Compound Synthesis
The compound 4-oxo-4H-chromene-3-carboxylic acid, closely related to the subject compound, is an important intermediate in synthesizing various biologically active compounds. It has been synthesized through rapid methods, indicating its significance in pharmaceutical research (Zhu et al., 2014).
3. Structural and Conformational Studies
Studies on chromane derivatives, including 4-oxo-4H-chromene-3-carboxylic acid methyl ester, provide insights into the structural and conformational aspects of these compounds. These findings are vital for designing drugs and understanding their interactions at a molecular level (Ciolkowski et al., 2009).
4. Non-linear Optical Properties
4H-Chromene derivatives exhibit distinct non-linear optical (NLO) properties. Studies on coumarin-based pyrano-chromene derivatives reveal their electronic and structural aspects, which are essential for applications in materials science and photonics (Arif et al., 2022).
5. Crystal Structure Analysis
Research on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, closely related to the target compound, focuses on understanding the crystal structures of these molecules. This knowledge is crucial for the development of new materials and pharmaceuticals (Gomes et al., 2015).
6. Antibacterial Effects
Studies on 4-hydroxy-chromen-2-one derivatives demonstrate significant antibacterial activities, indicating the potential of 4H-chromene derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).
7. Orphan G Protein-Coupled Receptor Research
4H-Chromene derivatives are used in studying orphan G protein-coupled receptors (GPR35), highlighting their importance in understanding and targeting these receptors for therapeutic purposes (Thimm et al., 2013).
8. Synthesis of Novel Compounds
Research on the synthesis of 4-oxo-4H-chromene derivatives includes exploring their potential as antifungal agents, demonstrating the versatility of these compounds in medicinal chemistry (Ali et al., 2008).
9. Optical Properties in Photochemical Synthesis
4H-Chromene derivatives synthesized through photochemical processes have unique optical properties, making them suitable for applications in materials science, especially as covert marking pigments (Ulyankin et al., 2021).
Properties
IUPAC Name |
(4-methylphenyl) 4-oxochromene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-11-6-8-12(9-7-11)20-17(19)16-10-14(18)13-4-2-3-5-15(13)21-16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBTHOZYNCBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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